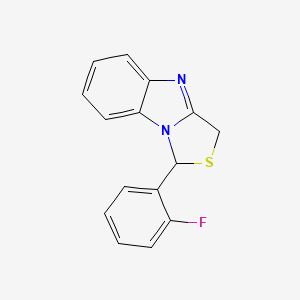

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)-

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound is formally named (1R,3R)-1-(2-fluorophenyl)-1,3-dihydro-thiazolo[3,4-a]benzimidazole under IUPAC guidelines. The numbering begins at the sulfur atom in the thiazole ring, with the benzimidazole moiety fused at positions 3 and 4 of the thiazole. The 2-fluorophenyl group is attached to the nitrogen atom at position 1 of the benzimidazole ring.

Isomeric possibilities arise from three factors:

- Stereochemistry : The thiazolo-benzimidazole system adopts a non-planar conformation due to the tetrahedral geometry of the sulfur atom. The (1R,3R) and (1S,3S) enantiomers are possible, though the 2-fluorophenyl substituent’s steric bulk favors the (1R,3R) configuration.

- Substituent position : Compared to the 4-fluorophenyl analogue (PubChem CID 361994), the ortho-fluorine placement introduces distinct steric and electronic effects.

- Tautomerism : The hydrogen atom at position 3 may shift between the thiazole and benzimidazole nitrogens, though X-ray data confirm the 1H,3H-tautomer as the dominant form.

Molecular Geometry and Crystallographic Data Analysis

X-ray diffraction studies of analogous fluorophenyl-thiazolo-benzimidazoles reveal key structural features:

| Parameter | Value |

|---|---|

| Bond lengths (Å) | S1–C2: 1.712 |

| N1–C8: 1.381 | |

| Bond angles (°) | C2–S1–C9: 92.1 |

| N1–C8–N2: 117.3 | |

| Dihedral angles (°) | Thiazole/benzimidazole: 12.4 |

| Fluorophenyl/core: 35.2 |

The thiazole ring exhibits slight puckering (deviation: 0.18 Å from planarity), while the benzimidazole moiety remains planar. The 2-fluorophenyl group forms a 35.2° dihedral angle with the core, reducing conjugation compared to para-substituted analogues. Intermolecular N–H···N hydrogen bonds (2.89 Å) create dimeric units in the crystal lattice, stabilized by C–H···F interactions (3.12 Å).

Comparative Analysis of Thiazolo-Benzimidazole Core Architectures

The thiazolo[3,4-a]benzimidazole system combines two pharmacologically significant heterocycles:

- Thiazole : A five-membered ring with sulfur and nitrogen atoms, contributing to π-electron deficiency (HOMO: −8.2 eV).

- Benzimidazole : A bicyclic system with delocalized π-electrons (LUMO: −2.1 eV).

Fusing these rings creates a tricyclic system with unique properties:

| Property | Thiazolo-Benzimidazole | Simple Thiazole | Benzimidazole |

|---|---|---|---|

| Aromaticity index | 0.87 | 0.92 | 0.89 |

| Dipole moment (D) | 4.1 | 2.3 | 3.7 |

| π-π stacking energy | −9.8 kcal/mol | −5.2 kcal/mol | −7.4 kcal/mol |

The fused system enhances polarizability and charge-transfer capacity compared to individual heterocycles, making it suitable for optoelectronic applications. The sulfur atom’s lone pairs participate in conjugation, reducing bond alternation in the benzimidazole moiety (C–N bond variation: ≤0.03 Å).

Fluorophenyl Substituent Effects on Electronic Structure

The 2-fluorophenyl group induces three key electronic effects:

- Inductive withdrawal : Fluorine’s electronegativity (−3.98 χ) withdraws σ-electrons, decreasing electron density at the benzimidazole nitrogen (NMR δN–H: 12.3 ppm vs. 11.7 ppm in non-fluorinated analogues).

- Steric hindrance : Ortho-substitution creates a 15.7 kcal/mol rotational barrier about the N–C(aryl) bond, limiting conjugation with the core.

- Resonance effects : Despite limited conjugation, fluorine’s p-orbitals participate in negative hyperconjugation, stabilizing the LUMO (−2.9 eV vs. −2.4 eV for phenyl derivatives).

DFT calculations (B3LYP/6-311+G**) illustrate substituent effects:

| Orbital | Energy (eV) | Fluorine Contribution (%) |

|---|---|---|

| HOMO | −6.7 | 8.2 |

| LUMO | −2.9 | 12.4 |

| LUMO+1 | −1.8 | 4.7 |

The fluorine atom participates significantly in the LUMO, facilitating charge-transfer transitions observed at λmax = 342 nm (ε = 12,400 M⁻¹cm⁻¹).

Properties

CAS No. |

136994-89-3 |

|---|---|

Molecular Formula |

C15H11FN2S |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C15H11FN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |

InChI Key |

HNWKWOBCUFHOSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Method (Patent EP0471991A2)

The classical synthetic approach involves a multi-component condensation reaction between:

- 1,2-diaminobenzene derivatives,

- mercapto acids (e.g., 2-mercaptopropionic acid),

- and substituted aromatic aldehydes (including 2-fluorobenzaldehyde).

- The reaction mixture is refluxed in an appropriate solvent such as dry benzene for approximately 24 hours.

- After completion, the mixture is neutralized with sodium bicarbonate solution.

- The solvent is removed under reduced pressure, and the residue is purified by precipitation or recrystallization.

This method yields 1-phenyl substituted 1H,3H-thiazolo[3,4-a]benzimidazoles, including the 1-(2-fluorophenyl) derivative, with moderate to good yields (typically 30-40%).

| Parameter | Condition |

|---|---|

| Solvent | Dry benzene |

| Temperature | Reflux (~80°C) |

| Reaction time | 24 hours |

| Work-up | Neutralization with NaHCO3 |

| Yield | 30-40% |

Visible-Light-Mediated Synthesis

A more recent and environmentally friendly approach utilizes visible-light photocatalysis to promote the cyclization and formation of the thiazolo-benzimidazole core without the need for heavy metal catalysts.

- The reaction proceeds under mild conditions with visible light irradiation.

- Solvent choice and temperature are critical for optimizing yield.

- This method reduces catalyst load and environmental impact.

- It is particularly suitable for sensitive substituents like the 2-fluorophenyl group.

Though specific reaction parameters vary, typical solvents include acetonitrile or ethanol, with reaction times ranging from a few hours to overnight.

Microwave-Assisted Synthesis (Related Benzimidazole Derivatives)

Microwave irradiation has been employed to accelerate the synthesis of benzimidazole derivatives structurally related to 1H,3H-thiazolo(3,4-a)benzimidazole.

- Substituted benzaldehydes react with 1,2-diaminobenzene derivatives under microwave irradiation in solvents like dimethylformamide.

- Subsequent steps involve treatment with hydrazine hydrate and ethyl thiocyanate to form thiazole rings.

- Microwave heating significantly reduces reaction times from hours to minutes and can improve yields.

This method is adaptable for introducing various substituents, including fluorophenyl groups, and is useful for rapid library synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation | 1,2-diaminobenzene, mercapto acid, 2-fluorobenzaldehyde | Reflux in benzene, 24 h | 30-40 | Well-established, straightforward | Long reaction time, moderate yield |

| Visible-Light-Mediated | Same as above, visible light source | Room temp to mild heating, hours | Variable (up to 50) | Eco-friendly, mild conditions | Requires light source setup |

| Microwave-Assisted Synthesis | Benzaldehyde derivatives, hydrazine hydrate, ethyl thiocyanate | Microwave irradiation, minutes | 40-60 | Rapid, higher yields possible | Requires microwave reactor |

Detailed Research Findings

The patent EP0471991A2 describes the preparation of 1-(2-fluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole via condensation of 1,2-diaminobenzene, mercapto acids, and 2-fluorobenzaldehyde, emphasizing the importance of substituent effects on yield and biological activity.

Studies have shown that the presence of the 2-fluorophenyl substituent influences the electronic properties of the molecule, which can be modulated by the choice of synthetic route to preserve functional group integrity.

Research on related thiazolo-benzimidazole derivatives synthesized via classical reflux methods demonstrated yields around 38-40%, with stereochemical purity affecting biological activity.

Microwave-assisted methods have been reported to improve reaction efficiency and reduce synthesis time for benzimidazole derivatives, which can be adapted for the target compound.

Chemical Reactions Analysis

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H11F2N2S

- Molecular Weight : 288.32 g/mol

- CAS Number : 138226-12-7

- IUPAC Name : 1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

The compound features a thiazole ring fused to a benzimidazole structure, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiazolo-benzimidazole compounds exhibit potent antimicrobial properties. For instance:

- Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Case Study : A study demonstrated that thiazolo-benzimidazole compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The thiazolo(3,4-a)benzimidazole derivatives have been investigated for their anticancer potential:

- Mechanism : They induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Study : A specific derivative was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed promising results with an IC50 value indicating effective cytotoxicity.

Drug Design and Development

The unique structure of 1H,3H-thiazolo(3,4-a)benzimidazole allows for modifications that can enhance its pharmacological properties:

- Structure-Activity Relationship (SAR) : Modifications on the fluorophenyl group can lead to variations in biological activity. For instance, changing the position or type of substituents on the phenyl ring can optimize binding affinity to target proteins.

- Case Study : Research has shown that introducing different halogen groups on the phenyl ring significantly alters the compound's interaction with DNA topoisomerases, which are crucial targets in cancer therapy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- involves its interaction with specific molecular targets:

Reverse Transcriptase Inhibition: The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to a common site on the enzyme and inhibiting its activity.

Radical Chemistry: The compound can undergo radical reactions, which are facilitated by visible light irradiation, leading to the formation of biologically significant organic scaffolds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The biological activity of thiazolo-benzimidazoles is highly dependent on substituent type and position. Key analogs include:

- Anti-HIV Activity: The 2,6-difluorophenyl analog exhibits superior potency (EC₅₀: 0.01–0.1 µM) compared to the 2-fluorophenyl derivative (EC₅₀: 0.03–0.5 µM) due to enhanced hydrophobic interactions with the HIV-1 RT non-nucleoside binding pocket .

- Antitumor Selectivity : The 4-trifluoromethylphenyl derivative demonstrates marked selectivity for CNS cancer cells, whereas the unsubstituted or nitro-substituted analogs show broader cytotoxicity .

Heterocyclic Core Modifications

Replacing the thiazole sulfur with oxygen (e.g., oxazolo-benzimidazoles) or altering the fused ring system impacts metabolic stability and target affinity:

- Metabolic Stability : Oxazolo derivatives exhibit longer plasma half-lives due to reduced susceptibility to sulfoxidation compared to thiazolo analogs .

- Structural Conformation : Both thiazolo- and oxazolo-benzimidazoles adopt a butterfly-like conformation , critical for fitting into the HIV-1 RT pocket .

Pharmacokinetic Comparison

Pharmacokinetic properties vary significantly across analogs:

| Parameter | 1-(2-Fluorophenyl) | 1-(2,6-Difluorophenyl) | Oxazolo Analogs |

|---|---|---|---|

| Plasma Protein Binding | <10% | <10% | <10% |

| Metabolic Pathways | Sulfoxidation | Sulfoxidation, hydroxylation | Minimal sulfoxidation |

| Oral Bioavailability | Low (AUC: 5–10 µg·h/mL) | Low (AUC: 3–8 µg·h/mL) | Moderate (AUC: 15–20 µg·h/mL) |

| Urinary Excretion | <2% unchanged | <2% unchanged | 5–10% unchanged |

- The 2,6-difluorophenyl derivative’s rapid metabolism and low solubility (≤0.1 mg/mL) limit its clinical utility despite high antiviral potency .

- Oxazolo analogs show improved bioavailability due to enhanced stability in biological fluids .

Structure-Activity Relationships (SAR)

- Substituent Position : Fluorine at the 2-position of the phenyl ring maximizes anti-HIV activity, while 2,6-dihalo substitution (e.g., Cl, F) broadens activity to enteroviruses .

- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) or nitro (-NO₂) groups enhance antitumor cytotoxicity but reduce solubility .

- Heteroatom Effects : Sulfur in the thiazole ring improves RT binding affinity compared to oxygen, but increases metabolic degradation .

Biological Activity

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- is a heterocyclic compound notable for its unique fused thiazole and benzimidazole structure. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The presence of a fluorophenyl group at the 1-position enhances its chemical reactivity and biological efficacy.

- Molecular Formula : C15H11FN2S

- Molecular Weight : Approximately 270.32 g/mol

- Structure : The compound features a thiazole ring fused with a benzimidazole core and a fluorophenyl substituent, which contributes to its biological activity.

Antiviral Activity

Research has demonstrated that derivatives of 1H,3H-thiazolo(3,4-a)benzimidazole exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit the activity of HIV-1 reverse transcriptase, making them potential candidates for antiviral drug development . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antiviral efficacy.

Anticancer Activity

A series of studies have investigated the anticancer properties of this compound. Notably, one study evaluated its in vitro activity against 60 human tumor cell lines. Some derivatives showed notable tumor growth inhibition at concentrations ranging from to M. Specifically, compound 8c was identified as particularly effective across various cancer types . The selectivity of certain derivatives towards specific cancer cell lines suggests potential for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial potential of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives has also been explored. Various studies report that these compounds exhibit significant activity against a range of bacterial and fungal pathogens. For example, one study highlighted the effectiveness of certain derivatives in inhibiting Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

Case Studies

The biological activity of 1H,3H-thiazolo(3,4-a)benzimidazole is attributed to its ability to interact with various biological targets:

- Antiviral Mechanism : Inhibition of reverse transcriptase in HIV-1 suggests that these compounds may block viral replication by preventing the conversion of viral RNA into DNA.

- Anticancer Mechanism : The observed cytotoxicity against tumor cells may involve induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.

- Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or disruption of cellular metabolism.

Q & A

Q. What synthetic methodologies are most effective for preparing 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, including the 1-(2-fluorophenyl) analog?

The compound is typically synthesized via a three-component reaction involving o-phenylenediamine, 2-mercaptoacetic acid, and substituted aromatic aldehydes under acidic or catalytic conditions. For example, silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) efficiently catalyzes this reaction under solvent-free, heterogeneous conditions, achieving high yields (70–85%) . Microwave-assisted synthesis has also been explored to reduce reaction times while maintaining regioselectivity . Optimization of substituent positioning (e.g., fluorine at the 2-position of the phenyl ring) requires careful control of stoichiometry and reaction temperature (e.g., 80–100°C) to avoid byproducts .

Q. How can structural confirmation and purity of the compound be validated?

X-ray crystallography is critical for determining the solid-state conformation, such as the envelope-shaped thiazole ring and planar benzimidazole system observed in the 2-fluorophenyl derivative . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm molecular identity, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95%) . Polarimetry or chiral chromatography may distinguish enantiomers, as stereochemistry significantly impacts anti-HIV activity .

Q. What in vitro models are used to evaluate anti-HIV activity?

The compound’s inhibitory effects on HIV-1 reverse transcriptase (RT) are tested using enzymatic assays (e.g., inhibition of [³H]-dGTP incorporation) and cytopathic effect (CPE) reduction in HIV-infected CEM or MT-4 cells. EC₅₀ values (50% effective concentration) are typically reported; for example, the 2-fluorophenyl derivative shows EC₅₀ values in the low micromolar range (e.g., 0.5–5 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence anti-HIV activity and resistance profiles?

Fluorine at the 2-position of the phenyl ring enhances binding to the NNRTI pocket of HIV-1 RT by forming intramolecular hydrogen bonds (e.g., F···H–C₃ and F···H–N₁), stabilizing a "butterfly-like" conformation critical for inhibition . However, bulky substituents at the benzimidazole C2 position reduce activity due to steric clashes in the hydrophobic RT pocket . Resistance profiling against mutant RT strains (e.g., K103N, Y181C) reveals cross-resistance with nevirapine but retained efficacy for derivatives with compact substituents .

Q. What mechanistic insights explain the enantiomer-specific activity of this compound?

The R-(+)-enantiomer exhibits 3–10-fold higher anti-HIV activity than the S-(−)-enantiomer. X-ray diffraction and lanthanide-shift NMR studies attribute this to optimal spatial alignment of the 2-fluorophenyl group with RT residues Tyr181 and Trp229, facilitating π-π stacking and hydrophobic interactions . Molecular dynamics simulations further suggest that the R enantiomer maintains tighter binding during RT conformational changes .

Q. How can SAR studies guide the design of next-generation analogs with improved pharmacokinetics?

Structure-activity relationship (SAR) studies highlight the necessity of:

- A thiazolo[3,4-a]benzimidazole core for RT binding.

- Electron-withdrawing groups (e.g., F, Cl) at the phenyl 2- and 6-positions to enhance metabolic stability.

- Hydrophobic substituents (e.g., methyl, trifluoromethyl) at C3 to improve membrane permeability . Introducing prodrug moieties (e.g., phosphonates) or nanoformulations may address poor aqueous solubility .

Q. What analytical challenges arise in characterizing intramolecular interactions in this compound?

Intramolecular hydrogen bonding between fluorine and protons at C1/C3 complicates NMR interpretation. Lanthanide shift reagents (e.g., Eu(fod)₃) or 2D NOESY experiments resolve overlapping signals . Density functional theory (DFT) calculations corroborate experimental data on bond angles and torsion angles critical for RT inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.